molecular formula C10H22Cl2N2 B2538269 (R)-1-Cyclohexylpyrrolidin-3-amine dihydrochloride CAS No. 169532-94-9

(R)-1-Cyclohexylpyrrolidin-3-amine dihydrochloride

Cat. No.: B2538269
CAS No.: 169532-94-9
M. Wt: 241.2
InChI Key: KQVFFMHVMDEWDH-KLQYNRQASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-1-Cyclohexylpyrrolidin-3-amine dihydrochloride is a chiral amine compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclohexyl group attached to a pyrrolidine ring, making it an important building block in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Cyclohexylpyrrolidin-3-amine dihydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or other nitrogen-containing compounds.

    Introduction of the Cyclohexyl Group: The cyclohexyl group is introduced via a substitution reaction, where a suitable cyclohexyl halide reacts with the pyrrolidine ring.

    Resolution of Enantiomers: The racemic mixture of the compound is resolved to obtain the ®-enantiomer using chiral resolution techniques such as chromatography or crystallization.

    Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of ®-1-Cyclohexylpyrrolidin-3-amine dihydrochloride is scaled up using continuous flow reactors and automated synthesis processes to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common to achieve the desired enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: ®-1-Cyclohexylpyrrolidin-3-amine dihydrochloride can undergo oxidation reactions to form corresponding N-oxides.

    Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products Formed

    Oxidation: N-oxides of the parent compound.

    Reduction: Secondary amines.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

®-1-Cyclohexylpyrrolidin-3-amine dihydrochloride has diverse applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.

    Industry: The compound is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of ®-1-Cyclohexylpyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the target molecule involved.

Comparison with Similar Compounds

Similar Compounds

    ®-3-Aminopiperidine dihydrochloride: Another chiral amine with similar applications in organic synthesis and medicinal chemistry.

    ®-3-Piperidinamine dihydrochloride: Shares structural similarities and is used in similar research contexts.

Uniqueness

®-1-Cyclohexylpyrrolidin-3-amine dihydrochloride is unique due to its cyclohexyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in the synthesis of compounds with specific three-dimensional structures and biological activities.

Properties

IUPAC Name

(3R)-1-cyclohexylpyrrolidin-3-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2.2ClH/c11-9-6-7-12(8-9)10-4-2-1-3-5-10;;/h9-10H,1-8,11H2;2*1H/t9-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQVFFMHVMDEWDH-KLQYNRQASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCC(C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)N2CC[C@H](C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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